molecular formula C17H20N2O4 B1463487 2-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole-8-carboxylic acid CAS No. 300715-96-2

2-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole-8-carboxylic acid

Cat. No.: B1463487
CAS No.: 300715-96-2
M. Wt: 316.35 g/mol
InChI Key: LCLGLPDRQJBJET-UHFFFAOYSA-N
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Description

The compound “2-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole-8-carboxylic acid” is a carboxylic acid derivative . It contains a pyrido-indole core structure, which is a common motif in many bioactive compounds .


Synthesis Analysis

The tert-butyloxycarbonyl (Boc) group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrido-indole core and a carboxylic acid group. The Boc group is attached to the nitrogen atom of the indole ring .


Chemical Reactions Analysis

The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 316.36 .

Scientific Research Applications

Condensation Reactions

A novel condensation reaction of carboxylic acids with non-nucleophilic N-heterocycles, including indoles and pyrroles, was developed using di-tert-butyl dicarbonate (Boc2O), which is closely related to the compound of interest. This reaction exhibits high functional group compatibility and is applicable to a wide range of non-nucleophilic nitrogen compounds (Umehara, Ueda, & Tokuyama, 2016).

Synthesis of Deaza-Analogues

A series of substituted ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylates were prepared using a related compound. These deazaanalogues of the bis-indole alkaloid topsentin, showed potential as anticancer agents (Carbone et al., 2013).

Cyclopropanation of Cyclic Amino Acid Amides

The synthesis of tri- and tetracyclic N,N-dibenzylcyclopropylamines was achieved using N-tert-butoxycarbonylindoline-2-carboxylic acid, which demonstrates the utility of similar compounds in creating complex cyclic structures (Gensini & de Meijere, 2004).

Palladium-Catalyzed Coupling Reactions

The use of tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate, which is structurally similar to the compound , demonstrates its potential in palladium-catalyzed coupling reactions with arylboronic acids (Wustrow & Wise, 1991).

Tert-butoxycarbonylation Reagent

The use of tert-butoxycarbonyl groups in the protection of acidic proton-containing substrates, such as phenols and amines, demonstrates the importance of similar compounds in organic synthesis (Saito, Ouchi, & Takahata, 2006).

Novel Antidiabetic Agents

Derivatives of 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid, a close analogue, have been synthesized and shown to possess potent antidiabetic activity (Choudhary et al., 2011).

Preparation of Indoles and Oxindoles

The treatment of dilithiated N-(tert-butoxycarbonyl)anilines with dimethylformamide or carbon dioxide illustrates the potential of similar compounds in the synthesis of indoles and oxindoles (Clark et al., 1991).

Calcium-Antagonist Activity

Compounds from the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole group, which are structurally related to the compound , exhibit pharmacological activities like calcium-antagonist behavior, suggesting potential medical applications (Ivanov, Afanas'ev, & Bachurin, 2001).

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is advised to avoid contact with skin and eyes .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5-tetrahydropyrido[4,3-b]indole-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-7-6-14-12(9-19)11-8-10(15(20)21)4-5-13(11)18-14/h4-5,8,18H,6-7,9H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLGLPDRQJBJET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679423
Record name 2-(tert-Butoxycarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300715-96-2
Record name 2-(tert-Butoxycarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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